![molecular formula C8H8BrNO2 B3148072 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine CAS No. 63574-45-8](/img/structure/B3148072.png)
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine
Vue d'ensemble
Description
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is a chemical compound with the CAS Number: 63574-45-8 . It is a cyclic amine derivative of benzodioxole and has a bromine atom attached to it. The compound is a yellow crystalline solid.
Synthesis Analysis
The synthesis of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine involves the reaction of 8-bromo-1,3-benzodioxole-5-carbaldehyde with 2-amino-1,3-dihydrobenzofuran in the presence of a catalytic amount of acetic acid. This reaction produces 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine as a yellow crystalline solid, which can be purified using recrystallization techniques.Molecular Structure Analysis
The molecular formula of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is C8H8BrNO2 . The InChI Code is 1S/C8H8BrNO2/c9-5-1-2-6 (10)8-7 (5)11-3-4-12-8/h1-2H,3-4,10H2 .Physical And Chemical Properties Analysis
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine has a molecular weight of 230.06 . It has a predicted boiling point of 312.9±42.0 °C and a predicted density of 1.681±0.06 g/cm3 . The compound has a melting point of 77-78 °C .Applications De Recherche Scientifique
Chemical Properties
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is a cyclic amine derivative of benzodioxole with a bromine atom attached to it . It has a molecular weight of 230.06 g/mol . The compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). It is sparingly soluble in water, and its solubility decreases with increasing temperature.
Synthesis
The compound can be synthesized through several methods. One commonly used method involves the reaction of 8-bromo-1,3-benzodioxole-5-carbaldehyde with 2-amino-1,3-dihydrobenzofuran in the presence of a catalytic amount of acetic acid. This reaction produces 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine as a yellow crystalline solid, which can be purified using recrystallization techniques.
Biological Properties
The biological properties of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine are still under investigation. As a derivative of benzodioxole, it may share some of the biological activities of its parent compound. Benzodioxoles are found in several plants with known medicinal properties.
Toxicity and Safety
The compound is not designed for human therapeutic applications or veterinary use. It’s important to handle it with care, following the safety guidelines provided by the manufacturer .
Potential Applications in Research
The compound’s unique properties make it a subject of interest in various fields of scientific research. However, specific applications are still under investigation.
Industrial Applications
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary targets of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine (also known as 5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine) are currently unknown . This compound has gained significant attention in the scientific research community due to its unique properties and potential applications.
Mode of Action
It is a cyclic amine derivative of benzodioxole and has a bromine atom attached to it
Biochemical Pathways
. Given its structure and chemical properties, it is plausible that it may interact with various biochemical pathways, but specific details are currently lacking.
Pharmacokinetics
Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) suggests it may have good bioavailability. .
Result of Action
It has been suggested that it may have diverse bioactivities, including anti-inflammatory and anti-diabetic effects , but these claims require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propriétés
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTBCRXXEIGNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine | |
CAS RN |
63574-45-8 | |
| Record name | 8-bromo-2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



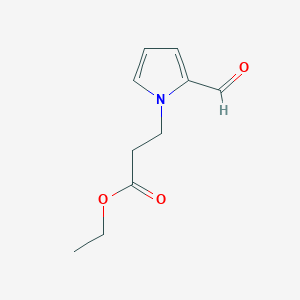

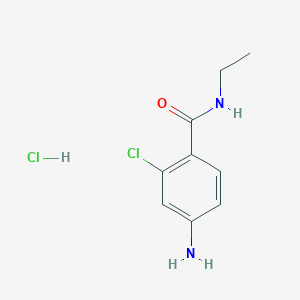
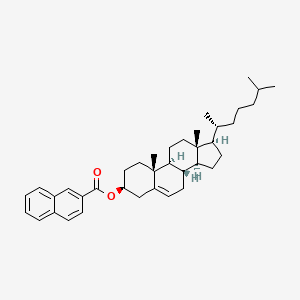
![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)


![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)


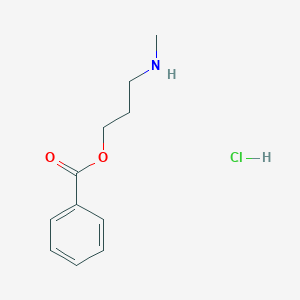

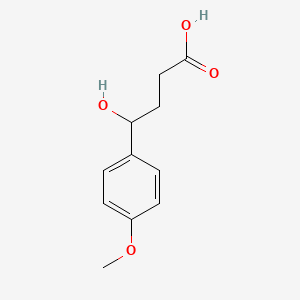
![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)